N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
"N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide" is a synthetic organic compound featuring a thiadiazole ring substituted with an ethylthio group and a thiazepane ring with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide" typically begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved through the reaction of hydrazine derivatives with carbon disulfide under basic conditions, followed by cyclization. The ethylthio group is introduced via a nucleophilic substitution using ethylthiol in the presence of an appropriate base.
The formation of the thiazepane ring involves the reaction of a suitable precursor such as a 2-mercaptoacetaldehyde with an amine under cyclization conditions to form the thiazepane ring. Finally, the 5-oxo-1,4-thiazepane is functionalized with a carboxamide group through an amide bond formation using an appropriate carboxylic acid derivative and coupling agents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimized versions of these reactions, often conducted under controlled temperatures, pressures, and in the presence of catalysts to increase yield and efficiency. Scale-up processes would typically involve continuous flow reactors for better heat and mass transfer properties.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions where the sulfur atoms in the thiadiazole and thiazepane rings may be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions may be less common, but the carbonyl group in the thiazepane ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: : The ethylthio group on the thiadiazole ring can be substituted by other nucleophiles in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Sulfoxides or Sulfones: : From oxidation.
Alcohols: : From reduction of the carbonyl group.
Substituted Thiadiazoles: : From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique ring structures and their interactions. It serves as a valuable intermediate in the synthesis of more complex molecules, often used in the creation of heterocyclic compounds.
Biology
Biologically, compounds containing the thiadiazole and thiazepane moieties are investigated for their potential bioactivity. They may show antimicrobial, antifungal, or anti-inflammatory properties.
Medicine
Medicinal chemistry explores this compound for its potential as a therapeutic agent. It is investigated for its effects on various biological targets, possibly contributing to the development of new drugs for treating infectious diseases or cancer.
Industry
Industrially, it is utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals, owing to its versatile chemical properties.
Mechanism of Action
The mechanism by which "N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide" exerts its effects depends on the biological system it interacts with. It is likely to involve multiple molecular targets:
Enzyme Inhibition: : It may act as an inhibitor for enzymes by binding to their active sites, leading to altered metabolic pathways.
Receptor Binding: : The compound may bind to specific cellular receptors, triggering or blocking signal transduction pathways.
Pathways: : Involvement in pathways such as oxidative stress response or inflammatory responses.
Comparison with Similar Compounds
Comparing "N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide" with other similar compounds can highlight its uniqueness.
N-(5-ethylthio-1,3,4-thiadiazol-2-yl)-4-hydroxythiazepane: : Similar structure, but different functional groups influencing its reactivity and applications.
5-(ethylthio)-1,3,4-thiadiazole: : Lacks the thiazepane ring, offering simpler chemistry but fewer functional applications.
1,3,4-Thiadiazole-2-thione derivatives: : Varied substitution patterns lead to different biological activities.
There you go—a comprehensive overview of "this compound
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S3/c1-2-18-10-14-13-9(19-10)12-8(16)6-5-17-4-3-7(15)11-6/h6H,2-5H2,1H3,(H,11,15)(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMATZPARUAGNEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CSCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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